3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde
Description
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde (CAS: 1443302-49-5) is a fluorinated benzaldehyde derivative featuring a pentyloxymethyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 236.27 g/mol (calculated). The compound is characterized by the InChIKey QDUUJBXRQOVIEQ-UHFFFAOYSA-N, which distinguishes its structural uniqueness . The n-pentyloxy group (–O–CH₂C₄H₉) imparts moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
3-fluoro-4-(pentoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-6-5-11(9-15)8-13(12)14/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUJBXRQOVIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde typically involves the introduction of the pentyloxy group and the fluorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the benzene ring. The pentyloxy group can be added through an etherification reaction. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4-[(n-pentyloxy)methyl]benzoic acid.
Reduction: 3-Fluoro-4-[(n-pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde has shown potential in pharmaceutical applications due to its structural characteristics that allow for various modifications leading to biologically active compounds.
Anticancer Activity
Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit tumor growth in various cancer types, including breast and prostate cancers. The incorporation of fluorine atoms can enhance the pharmacological properties of these compounds, improving their efficacy and selectivity against cancer cells .
Antibacterial and Antifungal Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of the pentyloxy group may enhance lipid solubility, facilitating better membrane penetration and interaction with microbial cells .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:
- Alkylation Reactions : The aldehyde functional group can undergo nucleophilic addition reactions, making it useful for synthesizing larger organic molecules.
- Condensation Reactions : It can react with amines or other nucleophiles to form more complex structures, which are essential in drug development .
Material Science
This compound is also explored in materials science for developing new polymers and coatings. Its unique chemical structure contributes to the properties of materials such as:
- Conducting Polymers : The compound can be used as a building block for synthesizing conductive polymers that are vital in electronic applications.
- Fluorescent Probes : Its photophysical properties make it suitable for developing fluorescent probes used in biological imaging .
Case Study 1: Anticancer Research
A study evaluated a series of benzaldehyde derivatives, including those with fluorine substitutions, for their antiproliferative activity against various cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, highlighting the importance of functional groups in enhancing biological activity .
Case Study 2: Synthesis of Fluorescent Probes
Research focused on synthesizing fluorescent probes from benzaldehyde derivatives demonstrated that modifications at the para position significantly affected fluorescence intensity and stability in biological environments. The incorporation of pentyloxy groups was found to improve solubility and cellular uptake, making these compounds promising candidates for imaging applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Anticancer, antibacterial properties | Significant cytotoxic effects observed |
| Organic Synthesis | Intermediate for complex organic molecules | Useful in alkylation and condensation reactions |
| Material Science | Development of conducting polymers | Enhances electronic properties |
| Fluorescent Probes | Imaging agents for biological applications | Improved solubility and cellular uptake |
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzaldehyde Derivatives
The table below highlights key structural and functional differences between 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde and analogous compounds:
Biological Activity
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound possesses a benzaldehyde moiety substituted with a fluorine atom and a pentyloxy group. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets. The pentyloxy group may affect solubility and permeability, impacting its pharmacokinetic properties.
This compound likely interacts with various molecular targets in biological systems:
- Enzyme Inhibition : Similar compounds have been shown to act as monoamine oxidase inhibitors (MAOIs), selectively inhibiting MAO-A isoforms, which can influence neurotransmitter levels and potentially affect mood disorders.
- Covalent Bond Formation : The aldehyde functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. For instance, studies have shown that certain benzaldehydes can disrupt cellular antioxidation systems in fungi, making them effective against drug-resistant strains .
Cytotoxicity Studies
In vitro assays have demonstrated varying degrees of cytotoxicity among benzaldehyde derivatives. The LD50 values for related compounds suggest that this compound may have a moderate toxicity profile, warranting further investigation into its safety and efficacy .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[(n-Pentyloxy)methyl]benzaldehyde | Pentyloxy substitution | Moderate cytotoxicity |
| 3-Fluoro-4-nitrobenzaldehyde | Nitro group instead of pentyloxy | Higher toxicity observed |
| 4-Methoxybenzaldehyde | Methoxy group substitution | Antimicrobial activity |
Case Studies
Several case studies have explored the biological effects of benzaldehyde derivatives:
- Anticancer Activity : A study involving the administration of benzaldehyde derivatives in mouse models showed tumor growth inhibition, suggesting potential anticancer properties .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, implicating their use in neurodegenerative disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
